molecular formula C9H18O3 B1609251 1,3,3-Triethoxy-1-propene CAS No. 5444-80-4

1,3,3-Triethoxy-1-propene

Cat. No.: B1609251
CAS No.: 5444-80-4
M. Wt: 174.24 g/mol
InChI Key: ATAQLIDYIFWHFW-FPLPWBNLSA-N
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Description

1,3,3-Triethoxy-1-propene is a chemical compound with the molecular formula C9H18O3 . It has an average mass of 174.237 Da and a monoisotopic mass of 174.125595 Da . It is also known by its IUPAC name, (1E)-1,3,3-Triethoxy-1-propene .


Molecular Structure Analysis

The molecular structure of this compound consists of a propene backbone with three ethoxy groups attached. The presence of these ethoxy groups makes the molecule polar, which can influence its reactivity and interactions with other substances .

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling 1,3,3-Triethoxy-1-propene . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Properties

CAS No.

5444-80-4

Molecular Formula

C9H18O3

Molecular Weight

174.24 g/mol

IUPAC Name

(Z)-1,3,3-triethoxyprop-1-ene

InChI

InChI=1S/C9H18O3/c1-4-10-8-7-9(11-5-2)12-6-3/h7-9H,4-6H2,1-3H3/b8-7-

InChI Key

ATAQLIDYIFWHFW-FPLPWBNLSA-N

Isomeric SMILES

CCO/C=C\C(OCC)OCC

SMILES

CCOC=CC(OCC)OCC

Canonical SMILES

CCOC=CC(OCC)OCC

125072-36-8

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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